molecular formula C9H11N5O2 B14147895 2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine CAS No. 4238-90-8

2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine

Cat. No.: B14147895
CAS No.: 4238-90-8
M. Wt: 221.22 g/mol
InChI Key: QMFATHWBIVVHPH-UHFFFAOYSA-N
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Description

2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine is a heterocyclic organic compound known for its unique chemical structure and potential applications in various fields. This compound contains two aziridine rings, a methyl group, and a nitro group attached to a pyrimidine ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine typically involves the reaction of 2,4-dichloro-6-methyl-5-nitropyrimidine with aziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the stability of the aziridine rings during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored and controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a DNA alkylating agent, which can be useful in cancer research.

    Medicine: Investigated for its cytotoxic properties against various cancer cell lines.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the alkylation of DNA. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly useful in cancer treatment, where the compound can target rapidly dividing tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine is unique due to the presence of both aziridine rings and a nitro group on the pyrimidine ring.

Properties

CAS No.

4238-90-8

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

2,4-bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine

InChI

InChI=1S/C9H11N5O2/c1-6-7(14(15)16)8(12-2-3-12)11-9(10-6)13-4-5-13/h2-5H2,1H3

InChI Key

QMFATHWBIVVHPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N2CC2)N3CC3)[N+](=O)[O-]

Origin of Product

United States

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